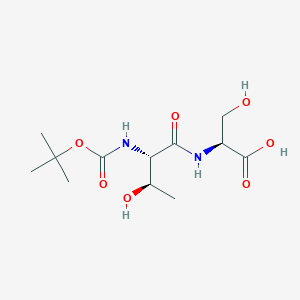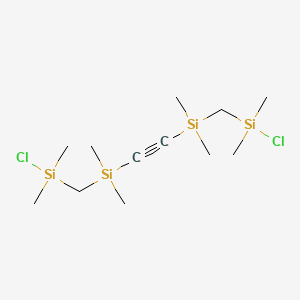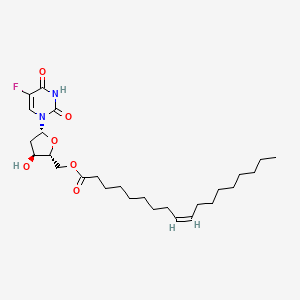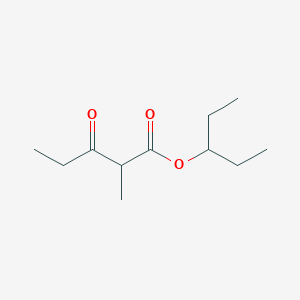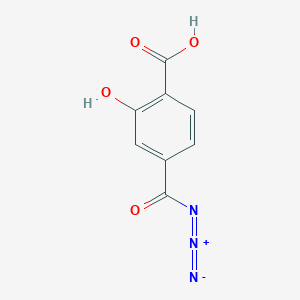![molecular formula C18H22N4O4 B14264764 4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) CAS No. 138571-68-3](/img/structure/B14264764.png)
4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is a complex organic compound characterized by its unique structure, which includes two methoxybenzene carboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3-methoxybenzene-1-carboximidamide, followed by the introduction of the ethane-1,2-diylbis(oxy) linker through a series of condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: This compound shares a similar ethane-1,2-diylbis(oxy) linker but differs in its functional groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Another related compound with a naphthalene-based structure.
4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid): This compound has a similar linker but different terminal groups.
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
Propiedades
Número CAS |
138571-68-3 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-[2-(4-carbamimidoyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c1-23-15-9-11(17(19)20)3-5-13(15)25-7-8-26-14-6-4-12(18(21)22)10-16(14)24-2/h3-6,9-10H,7-8H2,1-2H3,(H3,19,20)(H3,21,22) |
Clave InChI |
MQBZOWGJFCAXOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=N)N)OCCOC2=C(C=C(C=C2)C(=N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


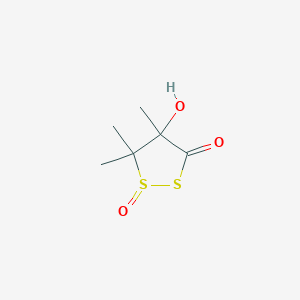
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
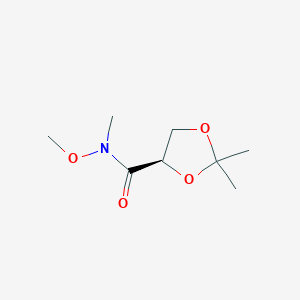
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
